molecular formula C17H10ClN3OS2 B11130318 (5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11130318
M. Wt: 371.9 g/mol
InChI Key: YXAANMKHEZZXKB-FKEISFMISA-N
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Description

The compound (5Z)-5-[(3-chlorophenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chlorophenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzaldehyde with 2-(thiophen-2-yl)ethanamine to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the ethenyl group, converting them to single bonds and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the ethenyl group can produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (5Z)-5-[(3-chlorophenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in pharmaceuticals.

Medicine

In medicine, research is focused on its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.

Industry

Industrially, this compound is explored for its use in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chlorophenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt cell membrane integrity, leading to cell lysis. In anticancer research, it may inhibit key enzymes involved in DNA replication and repair, thereby preventing cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-bromophenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-5-[(3-methylphenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-5-[(3-chlorophenyl)methylidene]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs.

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H10ClN3OS2/c18-12-4-1-3-11(9-12)10-14-16(22)21-17(24-14)19-15(20-21)7-6-13-5-2-8-23-13/h1-10H/b7-6+,14-10-

InChI Key

YXAANMKHEZZXKB-FKEISFMISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

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